3-Chloro-2-nitrobenzonitrile
Description
Structural Features and Functional Group Interplay in Halogenated Nitrobenzonitrile Systems
In 3-Chloro-2-nitrobenzonitrile, the benzene (B151609) ring is substituted with a chlorine atom, a nitro group (-NO₂), and a nitrile group. The relative positions of these groups—chloro at position 3, nitro at position 2, and cyano at position 1—create a unique electronic and steric environment on the aromatic ring.
The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemical behavior of the aromatic ring. numberanalytics.comwikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The nitrile group is also electron-withdrawing, further contributing to this effect. fiveable.me The chlorine atom, a halogen, also acts as an electron-withdrawing group via induction but can donate electron density through resonance. In this specific arrangement, the ortho-nitro group may sterically hinder some reactions.
The interplay of these functional groups governs the molecule's reactivity. For instance, the nitro group can be reduced to an amine, and the chlorine atom can be replaced by other nucleophiles. These transformations are fundamental to the use of this compound as an intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClN₂O₂ | biosynth.com |
| Molecular Weight | 182.57 g/mol | |
| Appearance | Yellow to brown powder | |
| Melting Point | 85°C | |
| Boiling Point | 316.3±27.0 °C (Predicted) | chemicalbook.com |
| Density | 1.47±0.1 g/cm³ (Predicted) | chemicalbook.com |
| CAS Number | 34662-28-7 |
Significance of Aromatic Nitriles and Nitro Compounds in Advanced Organic Synthesis
Aromatic nitriles are a versatile class of compounds in organic synthesis. numberanalytics.com The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines, making them valuable building blocks for more complex molecules. numberanalytics.com They are widely used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comnumberanalytics.com
Similarly, aromatic nitro compounds are crucial intermediates in synthetic organic chemistry and the chemical industry. numberanalytics.comrsc.org The nitro group can be reduced to an amino group, which is a key step in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The presence of a nitro group also activates the aromatic ring for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. wikipedia.org
The combination of these two functional groups in a single molecule, as seen in this compound, creates a powerful synthetic intermediate with multiple reactive sites that can be selectively manipulated to build complex molecular architectures. This makes such compounds particularly valuable in the development of new pharmaceuticals and materials. numberanalytics.com
Table 2: Common Reactions of this compound
| Reaction Type | Reagents | Major Product | Source |
|---|---|---|---|
| Reduction of Nitro Group | Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid | 3-Chloro-2-aminobenzonitrile | |
| Nucleophilic Substitution of Chlorine | Amines or thiols in the presence of a base | Various substituted 2-nitrobenzonitriles |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBSPURMEQYSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308620 | |
| Record name | 3-Chloro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-28-7 | |
| Record name | 3-Chloro-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 2 Nitrobenzonitrile
Derivatization from Substituted Benzoic Acids
A common and direct route involves the modification of a pre-existing benzoic acid derivative that already contains the required chloro and nitro substituents.
The transformation of a carboxylic acid to a nitrile is a fundamental process in organic synthesis. For 3-chloro-2-nitrobenzoic acid, a highly efficient one-pot method has been documented. This procedure avoids the isolation of intermediate amides by reacting the carboxylic acid with a combination of methanesulfonamide (B31651) and phosphorus pentachloride. google.com The reaction proceeds via an initial exothermic phase, followed by heating to drive the dehydration to completion. This method is notable for its high yield. google.com
Table 1: Synthesis from 3-Chloro-2-nitrobenzoic Acid
| Precursor | Reagents | Conditions | Yield | Reference |
| 3-Chloro-2-nitrobenzoic acid | Methanesulfonamide, Phosphorus Pentachloride (PCl₅) | Heat to 180°C for 3 hours | 82–88% | google.com |
Conversion from Substituted Benzamide (B126) Precursors
The dehydration of a primary amide is a classic and direct method for nitrile synthesis. This approach presupposes the availability of 3-chloro-2-nitrobenzamide (B1611251).
A wide array of dehydrating agents can be employed for the conversion of benzamides to benzonitriles. rsc.org Phosphorus pentoxide (P₂O₅) is a powerful and traditional choice for this transformation. researchgate.netsciencemadness.org Modern variations of this method may employ microwave irradiation to significantly accelerate the reaction, converting benzamide to benzonitrile (B105546) in minutes with high yield. researchgate.net
Other effective reagents for this dehydration include thionyl chloride (SOCl₂), diethyl chlorophosphate, and various silicon-based compounds such as silazanes and chlorosilanes in the presence of a fluoride (B91410) catalyst. google.comresearchgate.net The combination of phosphorus pentoxide with hexamethyldisiloxane (B120664) represents a plausible system where the silylating agent can facilitate the dehydration process under milder conditions. Although specific examples for the dehydration of 3-chloro-2-nitrobenzamide are not extensively detailed in the literature, these general protocols are considered applicable. researchgate.net
Table 2: Common Reagents for Benzamide Dehydration
| Reagent Class | Example Reagent(s) | General Conditions | Reference |
| Phosphorus Oxides | Phosphorus Pentoxide (P₂O₅) | Heating, optionally with microwave | researchgate.net |
| Chlorinating Agents | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Heating in a non-protic solvent | google.com |
| Organophosphorus | Diethyl Chlorophosphate | Reflux in toluene (B28343) | researchgate.net |
| Silylating Agents | Hexamethyldisilazane (HMDS), Trimethylsilyl Chloride (TMSCl) | Often requires a catalyst (e.g., fluoride) | researchgate.net |
Strategic Incorporation of Halogen and Nitro Functionalities
An alternative to functional group interconversion is the direct installation of the nitro and chloro groups onto an aromatic ring that already possesses the nitrile functionality or a suitable precursor.
The synthesis of 3-chloro-2-nitrobenzonitrile can be effectively achieved by performing electrophilic aromatic substitution on a simpler benzonitrile precursor. One documented approach is the nitration of 3-chlorobenzonitrile (B1581422). In this reaction, the directing effects of the substituents guide the incoming electrophile. The cyano group is meta-directing, while the chloro group is ortho, para-directing. For 3-chlorobenzonitrile, the position that is ortho to the chlorine and meta to the nitrile is the C2 position, leading to the desired product. This reaction is typically performed at low temperatures using a mixture of potassium nitrate (B79036) and sulfuric acid, though yields are moderate. mdpi.com
Another powerful strategy involves the introduction of the cyano group onto a pre-functionalized aromatic ring. A variant of the Rosenmund-von Braun reaction, which uses cuprous cyanide to displace a halogen, is highly effective. The reaction of 1,3-dichloro-2-nitrobenzene (B1583056) with cuprous cyanide in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) provides a high yield of this compound.
Table 3: Synthesis via Strategic Functionalization
| Precursor | Reaction Type | Reagents | Conditions | Yield | Reference |
| 3-Chlorobenzonitrile | Electrophilic Nitration | Potassium nitrate, Sulfuric acid | 0–5°C | 35–40% | |
| 1,3-Dichloro-2-nitrobenzene | Nucleophilic Cyanation | Cuprous cyanide (CuCN) | 170–180°C in NMP | 75–81% |
Catalytic Approaches in Benzonitrile Synthesis
Catalytic methods offer efficient and often more sustainable routes to benzonitriles and are widely used in both industrial and laboratory settings.
The primary industrial method for producing benzonitriles is ammoxidation. nih.govguidechem.com This process involves the reaction of a substituted toluene (in this case, 3-chloro-2-nitrotoluene) with ammonia (B1221849) and oxygen at high temperatures (300–550°C) over a heterogeneous metal oxide catalyst. rsc.orgmedcraveonline.com This method is highly efficient for large-scale production of simple benzonitriles. guidechem.com
For laboratory-scale synthesis, transition metal-catalyzed cyanation of aryl halides has become a cornerstone methodology. rsc.org Palladium-catalyzed reactions, in particular, are highly versatile and allow for the cyanation of aryl chlorides, bromides, and iodides using various cyanide sources. rsc.org This would be applicable to the conversion of a dihalo-nitrobenzene precursor. In recent years, there has been a shift towards using less toxic cyanide sources and more economical catalysts. Methodologies employing copper rsc.org and nickel researchgate.net catalysts have been developed, some of which use safer cyanide alternatives like potassium ferrocyanide or even formamide (B127407) as the nitrile source. rsc.orgresearchgate.net
More recent innovations include the catalytic ammoxidation of benzyl (B1604629) alcohols under significantly milder conditions using single-atom iron catalysts, presenting a greener alternative to traditional high-temperature processes. nih.gov
Copper-Catalyzed Cyanation of Halogenated Nitrobenzene (B124822) Intermediates
The copper-catalyzed cyanation of aryl halides, a reaction historically known as the Rosenmund-von Braun reaction, provides a direct route to aryl nitriles. This methodology is applicable to the synthesis of this compound from halogenated nitrobenzene precursors, such as 1,3-dichloro-2-nitrobenzene. The reaction typically involves the use of copper(I) cyanide (CuCN) as the cyanide source and catalyst, often in a high-boiling polar solvent.
The mechanism of the Rosenmund-von Braun reaction is thought to proceed through the oxidative addition of the aryl halide to a copper(I) species, forming a transient arylcopper(III) intermediate. This is followed by reductive elimination, which yields the desired aryl nitrile and regenerates a copper(I) species, allowing the catalytic cycle to continue. However, in many instances, stoichiometric or even excess amounts of copper cyanide are employed to drive the reaction to completion.
The reaction conditions, such as temperature and solvent, play a crucial role in the success of the cyanation. High temperatures, often in the range of 150-250 °C, are traditionally required to overcome the activation energy for the cleavage of the carbon-halogen bond. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), pyridine (B92270), and N-methyl-2-pyrrolidone (NMP) being commonly used to facilitate the dissolution of the copper salts and reactants.
While specific research detailing the copper-catalyzed cyanation of 1,3-dichloro-2-nitrobenzene to directly yield this compound is not extensively documented in publicly available literature, the principles of the Rosenmund-von Braun reaction on analogous substrates provide a strong basis for this transformation. For instance, the cyanation of other dichloronitrobenzene isomers is known to occur under these conditions. The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl halide, potentially facilitating the nucleophilic substitution of the chlorine atom.
To illustrate the typical conditions and outcomes of such reactions, the following table presents data from a closely related copper-catalyzed cyanation of a dichloronitrobenzene derivative.
| Halogenated Nitrobenzene Intermediate | Cyanating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,3-Dichloronitrobenzene | CuCN | - | Pyridine | 160-250 | Not Specified | Not Specified |
| 1,2-Dichloro-3-nitrobenzene | NaCN/CuCN | - | DMF | 100-200 | 5-15 | Not Specified |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Nitrobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 3-chloro-2-nitrobenzonitrile. This process involves the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgwikipedia.org
Electronic Effects of the Nitro and Cyano Groups on Reactivity
The nitro (–NO₂) and cyano (–CN) groups are powerful electron-withdrawing groups. Their presence on the benzene (B151609) ring significantly activates it towards nucleophilic attack. chemistrysteps.com These groups withdraw electron density from the aromatic ring through both inductive and resonance effects, making the carbon atom attached to the chlorine more electrophilic and susceptible to attack by nucleophiles. libretexts.orgnih.gov
The nitro group, in particular, when positioned ortho or para to the leaving group, can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution. libretexts.orgwikipedia.org In this compound, the nitro group is ortho to the chlorine atom, providing strong activation for nucleophilic aromatic substitution. The cyano group further enhances this effect.
Regioselective Displacement of the Chlorine Atom
The substitution reaction on this compound is highly regioselective. Nucleophiles preferentially attack the carbon atom bearing the chlorine atom. This is because the chlorine is a good leaving group in the context of SNAr reactions, and its departure restores the aromaticity of the ring in the final step of the mechanism. libretexts.orgwikipedia.org
The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. nih.govd-nb.info In this molecule, the chlorine is at one of the ortho positions relative to the nitro group, making it the primary site for substitution.
Reactivity with Diverse Nucleophiles (e.g., amines, thiols)
This compound readily reacts with a variety of nucleophiles. Common nucleophiles include amines and thiols, which lead to the formation of substituted benzonitrile (B105546) derivatives.
Amines: The reaction with amines, such as primary and secondary amines, proceeds under basic conditions to yield the corresponding N-substituted 2-nitrobenzonitriles. arkat-usa.org These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.
Thiols: Thiols and their corresponding thiolates are also effective nucleophiles in the SNAr reaction with this compound. These reactions typically occur under basic conditions and result in the formation of thioether derivatives. The reactivity of thiols can be influenced by pH and the specific nature of the thiol compound. nih.govmdpi.com
| Nucleophile | Product |
| Amines (R-NH₂) | 3-(Alkyl/Aryl)amino-2-nitrobenzonitrile |
| Thiols (R-SH) | 3-(Alkyl/Aryl)thio-2-nitrobenzonitrile |
Transformations of the Nitro Moiety
The nitro group of this compound can undergo various transformations, most notably reduction to an amino group. This transformation is a critical step in many synthetic pathways, as it introduces a versatile amino functionality that can be further modified.
Selective Reduction to the Aromatic Amino Group
The selective reduction of the nitro group in the presence of other reducible functional groups, such as the cyano and chloro groups, is a significant synthetic challenge. However, several methods have been developed to achieve this transformation with high chemoselectivity. The product of this reduction is 2-amino-3-chlorobenzonitrile.
Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid or iron powder in acidic media are commonly used for the selective reduction of aromatic nitro groups. commonorganicchemistry.com These methods are generally mild and tolerate a range of other functional groups. Another effective system for this selective reduction is the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder.
Catalytic Hydrogenation Strategies for Nitroarene Reduction
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. google.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. commonorganicchemistry.com
The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chlorine atom (hydrodehalogenation) or the cyano group. commonorganicchemistry.comresearchgate.net For instance, Raney nickel is often preferred for substrates containing halogens to minimize dehalogenation. commonorganicchemistry.com The use of supported gold catalysts has also been shown to be highly selective for the reduction of the nitro group in chloronitrobenzenes. researchgate.net
| Catalyst | Conditions | Selectivity |
| Pd/C | H₂ gas | High, but risk of dehalogenation commonorganicchemistry.comresearchgate.net |
| Raney Nickel | H₂ gas | Good for halogenated substrates commonorganicchemistry.com |
| Pt/C | H₂ gas | Effective, selectivity can be tuned google.com |
| Au/support | H₂ gas | High selectivity for nitro reduction researchgate.net |
| Fe/acid | Acidic media | Mild and selective commonorganicchemistry.com |
| SnCl₂/acid | Acidic media | Mild and selective commonorganicchemistry.com |
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties.
The nitrile functionality of this compound can undergo hydrolysis to yield carboxylic acid derivatives. This transformation can be achieved under either acidic or alkaline conditions. libretexts.org
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce 3-chloro-2-nitrobenzoic acid. libretexts.orgbiosynth.com The reaction involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. youtube.com
In alkaline hydrolysis, heating the nitrile with a base like sodium hydroxide (B78521) solution results in the formation of the corresponding carboxylate salt. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
The hydrolysis of this compound to benzoic acid is believed to proceed through an unstable intermediate which then decomposes to the more stable final product. biosynth.com
| Reaction Condition | Reactants | Product | Key Considerations |
|---|---|---|---|
| Acidic Hydrolysis | This compound, Dilute Acid (e.g., HCl), Heat | 3-Chloro-2-nitrobenzoic acid | Direct formation of the carboxylic acid. libretexts.org |
| Alkaline Hydrolysis | This compound, Base (e.g., NaOH), Heat | Sodium 3-chloro-2-nitrobenzoate | Requires a subsequent acidification step to yield the free carboxylic acid. libretexts.org |
The nitrile group, in concert with the nitro group, can be reduced to form amino derivatives. The reduction of the nitro group to an amino group is a common transformation. For instance, the nitro group of this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid, yielding 3-chloro-2-aminobenzonitrile.
The reduction of nitro compounds to amines is a widely used and powerful transformation in organic synthesis. sci-hub.st Various methods have been developed for this purpose, including the use of metal-free reagents like trichlorosilane (B8805176) (HSiCl3) and a tertiary amine, which allows for the mild reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org Other catalytic systems, such as those based on iron, ruthenium, and palladium, have also been employed for the chemoselective reduction of nitro groups in the presence of other functional groups. sci-hub.storganic-chemistry.org
The nitrile and nitro groups of this compound can participate in cyclization reactions to form heterocyclic structures, such as benzimidazoles. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo a high-yielding intramolecular S_NAr reaction of the nitrite (B80452) group with N-pendant alkoxides under mild conditions to form tetracyclic benzimidazole (B57391) derivatives. nih.gov While this specific example does not start with this compound, it demonstrates the potential for the nitro group on a benzene ring to participate in intramolecular cyclizations to form benzimidazole rings.
Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. The existing chloro, nitro, and cyano groups on this compound are all deactivating and meta-directing groups. wikipedia.orgmdpi.com This means they decrease the reactivity of the aromatic ring towards electrophiles and direct incoming electrophiles to the positions meta to themselves. wikipedia.orgmdpi.com
The nitration of aromatic compounds is a classic example of EAS, typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com The reaction proceeds through a carbocation intermediate known as an arenium ion. youtube.com
In the case of a monosubstituted benzene ring like nitrobenzene (B124822), nitration primarily yields the meta-dinitrobenzene product. mdpi.com Similarly, for benzonitrile, nitration results in a majority of the meta-substituted product. mdpi.com Given that all three substituents on this compound are meta-directing, any further electrophilic substitution would be highly disfavored and would likely occur at the remaining available position on the ring, which is meta to the existing groups.
Chemo- and Regioselectivity in Multi-functionalized Aromatic Systems
The presence of multiple functional groups on the aromatic ring of this compound raises questions of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.
In reactions involving nucleophiles, the chlorine atom can be substituted. The nitro group activates the ortho and para positions to nucleophilic aromatic substitution (S_NAr). In this compound, the chlorine atom is ortho to the nitro group, making it susceptible to substitution by nucleophiles like amines or thiols.
In reduction reactions, the nitro group is generally more readily reduced than the nitrile group. This allows for the selective reduction of the nitro group to an amine while leaving the nitrile group intact, as seen in the formation of 3-chloro-2-aminobenzonitrile.
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Chloro-2-nitrobenzonitrile, offering detailed insight into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. These protons form a complex ABC spin system. Due to the strong electron-withdrawing effects of the adjacent nitro (NO₂) and cyano (C≡N) groups, and the chloro (Cl) group, all aromatic protons are expected to be shifted downfield, typically appearing in the range of 7.5 to 8.5 ppm.
The expected pattern would be:
H-6: This proton is ortho to the cyano group and meta to the chloro group. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-3 Hz).
H-5: Positioned between H-4 and H-6, this proton will exhibit coupling to both neighbors. It is expected to appear as a triplet or, more accurately, a doublet of doublets (dd) with two similar ortho-coupling constants.
H-4: This proton is ortho to the chloro group and meta to the nitro group. It is anticipated to be a doublet of doublets (dd) resulting from coupling to H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-6 (para-coupling, ⁵J < 1 Hz, which may not be resolved).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.60 - 7.80 | dd | ³J(H4-H5) ≈ 7-9, ⁵J(H4-H6) < 1 |
| H-5 | 7.70 - 7.90 | t or dd | ³J(H5-H4) ≈ 7-9, ³J(H5-H6) ≈ 7-9 |
| H-6 | 8.00 - 8.20 | dd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H4) ≈ 1-3 |
The ¹³C NMR spectrum provides essential information about the carbon skeleton of this compound. The spectrum will display seven distinct signals: four for the quaternary carbons (C-1, C-2, C-3, and the nitrile carbon) and three for the protonated aromatic carbons (C-4, C-5, C-6). The chemical shifts are heavily influenced by the electronic nature of the substituents. The carbon atom of the nitrile group (C≡N) typically appears around 115-120 ppm. The carbons directly bonded to the electron-withdrawing nitro (C-2) and chloro (C-3) groups will have their resonances shifted significantly.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-CN) | 108 - 115 | Quaternary carbon, shielded by the nitrile group but influenced by adjacent nitro group. |
| C-2 (C-NO₂) | 148 - 152 | Quaternary carbon, significantly deshielded by the nitro group. |
| C-3 (C-Cl) | 133 - 137 | Quaternary carbon, deshielded by the chloro group. |
| C-4 | 125 - 128 | Protonated carbon, influenced by adjacent Cl. |
| C-5 | 135 - 138 | Protonated carbon, least affected by direct substituent effects. |
| C-6 | 132 - 135 | Protonated carbon, influenced by adjacent CN. |
| C≡N | 114 - 117 | Nitrile carbon. |
Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal the spin-spin coupling network between the aromatic protons. Key correlations (cross-peaks) would be observed between H-4 and H-5, and between H-5 and H-6. This pattern confirms the 1,2,3-trisubstituted arrangement of the protons on the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment maps the long-range (typically 2- and 3-bond) couplings between protons and carbons. This is crucial for placing the substituents correctly. Expected key correlations for this compound would include:
H-4 correlating to carbons C-2 , C-6 , and C-5 .
H-5 correlating to carbons C-1 , C-3 , C-4 , and C-6 .
H-6 correlating to carbons C-1 , C-2 , and C-4 . These correlations would definitively link the proton signals to the carbon framework and confirm the positions of the cyano, nitro, and chloro groups.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) confirms the molecular weight and provides insight into the compound's stability and fragmentation pathways. The molecular formula of this compound is C₇H₃ClN₂O₂.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 182 and m/z 184, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.
The fragmentation of aromatic nitro compounds is well-documented. nih.govyoutube.com Plausible fragmentation pathways for this compound include:
Loss of a nitro group: [M - NO₂]⁺, resulting in a fragment at m/z 136/138.
Loss of a chlorine atom: [M - Cl]⁺, leading to a fragment at m/z 147.
Loss of carbon monoxide: Following the loss of the nitro group, the resulting ion can lose CO, giving a fragment at m/z 108/110.
Loss of the cyano group: [M - CN]⁺, producing a fragment at m/z 156/158.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra are characterized by absorption or scattering bands corresponding to specific molecular vibrations. amazonaws.com
Key expected vibrational frequencies for this compound include:
Nitrile (C≡N) stretching: A strong, sharp absorption band in the IR spectrum, typically found in the range of 2220-2240 cm⁻¹. researchgate.net
Nitro (NO₂) group vibrations: Two distinct and strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration appears around 1520-1560 cm⁻¹, and the symmetric stretching vibration occurs in the 1345-1385 cm⁻¹ region.
Aromatic ring vibrations: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Computational Chemistry in Understanding 3 Chloro 2 Nitrobenzonitrile
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic properties of organic molecules like 3-chloro-2-nitrobenzonitrile. By solving approximations of the Schrödinger equation, DFT can accurately model the electron density of a molecule, from which numerous properties can be derived. Methodologies such as the B3LYP hybrid functional combined with basis sets like aug-cc-pVDZ are commonly employed for calculations on substituted benzene (B151609) rings, providing a balance of accuracy and computational cost. mdpi.com Such computational modeling is instrumental in predicting the electron density maps of the molecule to identify its reactive sites.
DFT calculations are crucial for elucidating the electronic structure of this compound. Key to this is the analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting the molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents. researchgate.net
Table 1: Key Global Reactivity Descriptors Calculated via DFT
| Descriptor | Symbol | Formula | Significance for this compound |
|---|---|---|---|
| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron; indicates the molecule's tendency to be oxidized. |
| Electron Affinity | EA | EA ≈ -ELUMO | The energy released upon gaining an electron; indicates the molecule's tendency to be reduced. |
| Electronegativity | χ | χ = (IP + EA) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness | η | η = (IP - EA) / 2 | Represents the resistance to change in electron distribution; a higher value implies greater stability. |
| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. |
This table outlines the conceptual framework for reactivity descriptors derived from DFT calculations. The specific values for this compound would be obtained from detailed computational analysis.
For this compound, the presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and thus electrophilic. FMO analysis can be used to assess the nucleophilic and electrophilic character of the molecule, which is particularly useful in predicting its behavior in reactions like cross-coupling.
Beyond static reactivity, DFT is invaluable for mapping out the entire energy landscape of a chemical reaction involving this compound. This includes the identification of transition states (TS), which are the high-energy structures that connect reactants to products.
For instance, in the synthesis of this compound via the nitration of 3-chlorobenzonitrile (B1581422), computational studies can rationalize the observed regioselectivity. The nitronium ion (NO₂⁺) is an electrophile that attacks the aromatic ring. While both the chloro and cyano groups are deactivating and meta-directing, computational models indicate that a combination of steric and electronic factors ultimately favors nitration at the ortho position relative to the chlorine atom.
By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict which reaction pathways are kinetically favored. For example, in a potential nucleophilic aromatic substitution reaction where the chlorine atom is replaced, DFT can be used to:
Model the approach of the nucleophile.
Calculate the structure and energy of the Meisenheimer complex (the intermediate).
Determine the energy barrier for the departure of the chloride ion.
This type of analysis provides a detailed, step-by-step understanding of the reaction mechanism. nih.govmdpi.com The study of reaction mechanisms through DFT has been successfully applied to various reactions involving substituted benzonitriles and nitroarenes, confirming its utility in predicting reaction outcomes and stereoselectivity. nih.govmdpi.com
Applications of 3 Chloro 2 Nitrobenzonitrile in Advanced Organic Synthesis
Strategic Utility as a Key Synthetic Building Block and Intermediate
3-Chloro-2-nitrobenzonitrile is widely recognized as a key intermediate in organic synthesis. Its molecular structure, featuring both electron-withdrawing nitro and chloro groups, alongside a reactive nitrile functionality, allows for a diverse range of chemical transformations. cymitquimica.com This trifunctional nature makes it an ideal starting material for constructing more complex molecules through various reactions such as nucleophilic aromatic substitution, reduction of the nitro group, and transformations of the nitrile group.
The presence of the chlorine atom and the nitro group activates the aromatic ring, facilitating nucleophilic substitution reactions where the chlorine can be replaced by other functional groups. The nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or converted into other nitrogen-containing heterocycles, further expanding the synthetic possibilities. guidechem.com This versatility makes this compound a valuable precursor in the synthesis of various organic compounds, including those with significant biological activity.
Role in Pharmaceutical Intermediate Synthesis
The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to be transformed into a variety of substituted benzene (B151609) derivatives is a key asset in the development of new drug candidates.
Development of Anti-infective Agents (e.g., antibacterial activity)
Research has shown that derivatives of this compound exhibit potential as anti-infective agents. For instance, some studies have investigated the antibacterial properties of compounds synthesized from this starting material. The core structure of this compound can be modified to create molecules that are active against various bacterial strains. The presence of halogen and nitro groups in related compounds has been linked to antibacterial efficacy. nih.gov
Contribution to Enzyme Inhibitor Development
Enzyme inhibitors are a critical class of therapeutic agents, and this compound serves as a scaffold for the synthesis of various enzyme inhibitors.
Acetylcholinesterase inhibitors: These inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The core structure derived from this compound can be elaborated to fit into the active site of the acetylcholinesterase enzyme, thereby inhibiting its activity and increasing the levels of the neurotransmitter acetylcholine. nih.govdrugbank.com
HIV protease inhibitors: While specific examples directly linking this compound to HIV protease inhibitors are not prevalent in the provided search results, the general utility of substituted aromatic compounds as intermediates in the synthesis of complex molecules like protease inhibitors is well-established. The functional groups of this compound offer handles for constructing the intricate molecular architectures required for inhibiting viral proteases.
Tyrosine kinase inhibitors: Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their inhibitors are important in cancer therapy. The benzonitrile (B105546) scaffold can be a key component in the design of tyrosine kinase inhibitors, where specific substitutions on the aromatic ring, achievable from a precursor like this compound, are essential for binding to the kinase domain.
Application in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals, contributing to the development of new herbicides, insecticides, and fungicides.
Preparation of Herbicidal Compounds (e.g., acetyl lactate (B86563) synthase inhibitors)
The development of herbicides is crucial for modern agriculture. While the direct synthesis of acetyl lactate synthase (ALS) inhibitors from this compound is not explicitly detailed in the search results, the chemical functionalities present in this compound are common in herbicidal molecules. The substituted phenyl ring is a frequent motif in various classes of herbicides.
Synthesis of Insecticidal and Fungicidal Agents
This compound derivatives also find application in the creation of insecticides and fungicides.
Neonicotinoid intermediates: Neonicotinoids are a major class of insecticides. The synthesis of the complex heterocyclic structures characteristic of many neonicotinoids can potentially utilize intermediates derived from substituted benzonitriles.
Succinate dehydrogenase inhibitors (SDHIs): SDHIs are an important class of fungicides that work by inhibiting the mitochondrial respiratory chain in fungi. nih.govgoogle.com The synthesis of some SDHI fungicides involves substituted aromatic carboxamides, which can be derived from the corresponding benzonitriles. nih.govmedchemexpress.com The functional group transformations possible with this compound make it a plausible precursor for creating the specific substitution patterns required for potent SDHI activity.
Synthesis of Specialized Organic Materials
The reactivity of this compound makes it a valuable intermediate in the creation of bespoke organic materials. The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic substitution, while the nitro group itself can undergo various transformations, paving the way for diverse molecular elaborations.
While direct documentation for this compound in dye synthesis is not extensively detailed in readily available literature, the application of closely related analogues underscores the potential of this structural motif in the colorant industry. For instance, the related compound, 3-chloro-2-nitrotoluene, has been identified as a valuable intermediate for producing dyes. google.com The high reactivity of the chlorine atom, which is similarly present in this compound, allows it to be easily replaced by various residues, which is a key characteristic for building the complex chromophoric and auxochromic systems required for dyes. google.com This reactivity facilitates the attachment of different chemical moieties to the aromatic ring, enabling the synthesis of a wide array of colorants. google.com
The synthetic utility is based on the principle that the chloro group can be readily displaced by nucleophiles such as amines, alkoxides, and phenolates, which are common structural components in many classes of dyes. The adjacent electron-withdrawing nitro group enhances this reactivity, making such substitution reactions feasible and efficient.
Design and Synthesis of Bioactive Analogues and Derivatives
The trifunctional nature of this compound provides a robust platform for the synthesis of a diverse range of heterocyclic compounds with potential biological and pharmacological activities. The chloro, nitro, and nitrile functional groups serve as reactive handles that can be selectively manipulated to construct complex molecular frameworks, particularly those found in medicinally relevant scaffolds like quinazolines and thieno[2,3-b]pyridines.
The general strategy involves a series of transformations. The nitro group can be readily reduced to an amino group, which is a key precursor for building fused heterocyclic rings. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various side chains or ring fragments. The nitrile group can be hydrolyzed, reduced, or can participate in cyclization reactions to form nitrogen-containing heterocycles.
Table 1: Synthetic Transformations for Bioactive Derivatives
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Application in Synthesis |
|---|---|---|---|
| 2-Nitro | Fe/HCl or H₂/Pd-C | 2-Amino | Precursor for quinazoline (B50416) synthesis |
| 3-Chloro | Nucleophilic Substitution (e.g., NaSH, Amines) | 3-Thio or 3-Amino | Introduction of diversity, ring formation |
Research has demonstrated the synthesis of various biologically active heterocyclic systems from precursors that could be derived from this compound.
Quinazoline Derivatives: Quinazolinones are a class of compounds known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.govnih.gov The synthesis of quinazolinone derivatives often starts from 2-aminobenzoic acid or its analogues. nih.govresearchgate.net The reduction of the nitro group in this compound would yield 2-amino-3-chlorobenzonitrile, a key intermediate that can be further elaborated through cyclization reactions to form various substituted quinazolines and quinazolinones. nih.govnih.govresearchgate.net The presence of the chlorine atom offers a site for further modification to modulate the biological activity of the final compound. jocpr.com
Thieno[2,3-b]pyridine (B153569) Derivatives: This class of fused heterocycles is recognized for its significant biological properties, including antimicrobial and anti-inflammatory activities. mdpi.comnih.gov The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through multicomponent reactions involving suitably functionalized pyridine (B92270) or thiophene (B33073) precursors. rsc.org Starting from this compound, a Gewald-type reaction, following transformation of the nitrile and introduction of a sulfur nucleophile, could theoretically lead to the formation of a 2-aminothiophene ring, a critical building block for thieno-fused pyridines. nih.gov The subsequent construction of the pyridine ring would lead to the desired thieno[2,3-b]pyridine core, with the substitution pattern influencing the ultimate biological profile. arkat-usa.orgnih.govderpharmachemica.com
Table 2: Examples of Bioactive Heterocyclic Scaffolds Potentially Derived from this compound
| Heterocyclic System | Key Synthetic Precursor (Derived from starting material) | Reported Biological Activities | Representative References |
|---|---|---|---|
| Quinazolinones | 2-Amino-3-chlorobenzonitrile | Antibacterial, Antifungal, Anticancer, Anti-inflammatory | nih.govnih.govjocpr.com |
| Thieno[2,3-b]pyridines | 2-Amino-3-substituted-thiophenes | Antimicrobial, Anti-inflammatory, Antiproliferative | mdpi.comnih.gov |
The versatility of this compound as a starting material thus opens avenues for the exploration of new chemical entities with promising therapeutic potential.
Perspectives and Future Directions in 3 Chloro 2 Nitrobenzonitrile Research
Advancements in Sustainable and Atom-Economical Synthesis Protocols
The traditional synthesis of 3-Chloro-2-nitrobenzonitrile often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of its synthesis lies in the development of more sustainable and atom-economical protocols. One established laboratory method involves the nitration of 3-chlorobenzonitrile (B1581422) using a mixture of concentrated nitric and sulfuric acids at controlled low temperatures (0–5°C). However, this method can result in modest yields of 35–40% and requires careful control to manage the regioselectivity. Another route is the cyanation of 1,3-dichloro-2-nitrobenzene (B1583056) using cuprous cyanide, which can achieve higher yields of 75–81%.
Future research will likely focus on replacing classical nitrating and cyanating agents with more environmentally benign alternatives. This could include solid acid catalysts, milder oxidizing agents, and non-toxic cyanide sources. The principles of green chemistry, such as minimizing solvent use, employing catalytic rather than stoichiometric reagents, and designing processes that are less energy-intensive, will be paramount. The goal is to develop synthetic pathways that not only improve yield and purity but also significantly reduce the environmental footprint of producing this key intermediate.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reactants | Reagents | Yield | Key Considerations |
| Nitration | 3-Chlorobenzonitrile | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 35–40% | Requires low temperatures and careful control of regioselectivity. |
| Cyanation | 1,3-Dichloro-2-nitrobenzene | Cuprous Cyanide, Lithium Bromide, N-methyl-2-pyrrolidinone (NMP) | 75–81% | Higher yield but involves the use of a toxic cyanide source and a high-boiling solvent. |
Exploration of Unconventional Reactivity Patterns and Catalysis for Selective Transformations
The reactivity of this compound is largely dictated by its three functional groups: the chloro, nitro, and cyano groups. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the chlorine atom. The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.
Future research will delve into unconventional reactivity patterns, moving beyond these standard transformations. This could involve the selective activation of C-H bonds on the aromatic ring, allowing for direct functionalization without the need for pre-installed leaving groups. Furthermore, the development of novel catalytic systems will be crucial for achieving high selectivity in these transformations. For instance, palladium-based catalysts have shown promise in the selective hydrogenation of related chloronitrobenzenes to their corresponding chloroanilines, a transformation that is also relevant to this compound. mdpi.com Research into bimetallic catalysts, such as gold-palladium on molybdenum carbide supports, has demonstrated the potential for complete selectivity in such hydrogenations, avoiding undesired hydrodechlorination. researchgate.net The application of such advanced catalytic systems to this compound could unlock new synthetic pathways and provide access to a wider range of derivatives.
Integrated Computational and Experimental Approaches for Rational Molecular Design
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new molecules. In the context of this compound, computational tools can be employed to predict its reactivity, explore potential reaction mechanisms, and design novel derivatives with specific desired properties.
Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure of the molecule, helping to rationalize the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. mdpi.com Such computational studies can guide experimental efforts by identifying the most promising reaction conditions and substrates. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. researchgate.net This integrated approach allows for a more rational and efficient design process, reducing the number of trial-and-error experiments required. The combination of experimental techniques like HPLC for enantioseparation with computational simulations can aid in understanding chiral recognition mechanisms and assigning the absolute configuration of enantiomers. researchgate.net
Broadening Scope in Targeted Molecular Design for Diverse Applications
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been investigated for a range of biological activities. The future will see a significant expansion in the targeted design of molecules derived from this scaffold for a wider array of applications.
In medicinal chemistry, the structural motifs accessible from this compound can be utilized to design inhibitors for various enzymes or modulators of specific biological pathways. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has led to compounds with antimicrobial and anticancer activities. nih.gov The core structure of this compound can be elaborated to create complex heterocyclic systems with potential therapeutic applications.
Beyond pharmaceuticals, derivatives of this compound could find use in the development of advanced materials. The introduction of specific functional groups could lead to the creation of novel dyes, pigments, or polymers with tailored optical or electronic properties. The trifluoromethyl group, for example, is known to enhance chemical stability and can be incorporated into derivatives to create specialized fluorinated compounds for various applications. nih.gov The inherent reactivity of the chloro and nitro groups allows for the synthesis of a diverse library of compounds, making this compound a platform for innovation across multiple scientific disciplines.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Chloro-2-nitrobenzonitrile in laboratory settings?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration. For example, starting from chlorobenzonitrile derivatives, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C). The regioselectivity of nitration depends on the directing effects of existing substituents. Chlorine at the 3-position may direct nitration to the ortho or para positions, requiring careful monitoring via TLC or HPLC to confirm product formation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Storage requires airtight containers in a cool, dry environment (<25°C), away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and molecular structure.
- IR Spectroscopy : Identification of nitrile (C≡N, ~2230 cm) and nitro (NO, ~1520–1350 cm) functional groups.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.
Cross-referencing with databases like PubChem or ChemSpider ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nitration of chlorobenzonitrile derivatives?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., nitrating agent concentration, temperature gradients). Systematic optimization studies should:
- Test multiple nitration systems (e.g., HNO/HSO vs. acetyl nitrate).
- Monitor reaction progress using in-situ techniques like FTIR or Raman spectroscopy.
- Validate purity via HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases) .
Q. What strategies improve regioselectivity in the nitration of this compound precursors?
- Methodological Answer : Regioselectivity can be manipulated by:
- Directed Ortho-Metalation : Using directing groups (e.g., sulfonic acid) to block undesired positions.
- Microwave-Assisted Synthesis : Enhanced control over reaction kinetics reduces side products.
- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites .
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Molecular docking and DFT simulations (e.g., using Gaussian or ORCA software) model interactions with catalysts (e.g., Pd/Cu systems). Key parameters include:
- Frontier molecular orbital (FMO) analysis to assess nucleophilic/electrophilic sites.
- Transition state modeling for Suzuki-Miyaura or Ullmann coupling reactions.
Experimental validation via X-ray crystallography or F NMR (if fluorinated analogs exist) is critical .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data for this compound in literature?
- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Steps to resolve include:
- Recrystallization from multiple solvents (e.g., ethanol, DCM/hexane mixtures).
- Differential Scanning Calorimetry (DSC) to detect polymorph transitions.
- Cross-checking with high-purity commercial samples (if available) or synthesizing the compound independently .
Experimental Design Considerations
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
